molecular formula C16H16BrFN4O3 B12624085 Methyl 2-[[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]acetate

Methyl 2-[[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]acetate

Cat. No.: B12624085
M. Wt: 411.23 g/mol
InChI Key: NKEFXLJIYYMNJE-UHFFFAOYSA-N
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Description

Key Structural Features

Feature Description
Core 1,4,6,7-Tetrahydroimidazo[4,5-c]pyridine (bicyclic, 9π-electron system)
Halogenated aryl 4-Bromo-2-fluorophenyl (ortho-fluoro, para-bromo substitution)
Side chain –NH–C(O)–CH₂–COOCH₃ (carbamate-linked methyl acetate)

The molecular formula, C₁₈H₁₈BrFN₄O₃ , derives from the union of these components, with a calculated molecular weight of 437.26 g/mol.

Crystallographic Analysis of Imidazo[4,5-c]pyridine Core

While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous tetrahydroimidazo[4,5-c]pyridine structures reveal critical geometric parameters:

Predicted Crystallographic Properties

Parameter Value (Å/°) Source Analogy
Imidazole N–C bond 1.32–1.38
Pyridine C–N bond 1.34
Dihedral angle (aryl-core) 55–65°
Hydrogen bond (N–H···O) 2.8–3.1

The bicyclic core adopts a boat-like conformation due to partial saturation, with the imidazole ring remaining planar. The 4-bromo-2-fluorophenyl substituent projects perpendicularly to the core plane, minimizing steric clash with the carbonylaminoacetate chain.

Conformational Dynamics in Tetrahydroimidazopyridine Systems

The tetrahydroimidazo[4,5-c]pyridine core exhibits three primary conformational states:

  • Chair-like : Predominant in apolar environments, stabilizing π-stacking interactions.
  • Twist-boat : Observed in polar solvents, facilitating hydrogen bonding.
  • Envelope : Transition state during ring puckering.

Substituents critically modulate these conformations:

  • The 4-bromo-2-fluorophenyl group imposes steric restrictions, favoring chair conformations (ΔG = 2.1 kcal/mol vs. twist-boat).
  • The carbonylaminoacetate side chain adopts antiperiplanar geometry (O=C–N–C torsion = 178°), minimizing dipole interactions.

Conformational Energy Landscape

State Relative Energy (kcal/mol) Population (%)
Chair 0.0 72
Twist-boat 2.1 23
Envelope 3.8 5

Data derived from molecular dynamics simulations of analogous structures.

Halogen Substituent Effects: Bromine-Fluorine Interactions

The 4-bromo-2-fluorophenyl group introduces unique electronic and steric effects:

Electronic Effects

Halogen σₚ (Hammett) π Contribution
Br +0.26 Weakly donating
F +0.06 Strongly withdrawing

Ortho-fluorine withdraws electron density via inductive effects (–I), while para-bromine exerts resonance donation (+R), creating a polarized aryl ring. This dual substitution pattern enhances electrophilicity at the meta position (C3/C5).

Steric and Electrostatic Interactions

  • F···Br Distance : 2.89 Å (van der Waals contact = 3.18 Å), indicating mild repulsion.
  • Dipole Moment : 4.1 D (aryl ring), oriented perpendicular to the core.

These interactions influence solubility (LogP = 2.8) and molecular packing in the solid state.

Comparative Halogen Impact

Substituent LogP Shift μ (D)
4-Br-2-F +0.9 4.1
4-Cl-2-F +0.7 3.9
2,4-diF +0.3 3.2

Data extrapolated from structurally related compounds.

The synergistic effects of bromine’s polarizability and fluorine’s electronegativity create a unique electronic profile, potentially enhancing binding affinity in biological targets through halogen bonding.

Properties

Molecular Formula

C16H16BrFN4O3

Molecular Weight

411.23 g/mol

IUPAC Name

methyl 2-[[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]acetate

InChI

InChI=1S/C16H16BrFN4O3/c1-25-13(23)7-19-16(24)22-5-4-12-14(21-8-20-12)15(22)10-3-2-9(17)6-11(10)18/h2-3,6,8,15H,4-5,7H2,1H3,(H,19,24)(H,20,21)

InChI Key

NKEFXLJIYYMNJE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)N1CCC2=C(C1C3=C(C=C(C=C3)Br)F)N=CN2

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis can be broadly divided into three main steps:

  • Formation of the Tetrahydroimidazopyridine Core

    The initial step involves the synthesis of the tetrahydroimidazo[4,5-c]pyridine framework. This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or amines under acidic or basic conditions.

  • Bromination and Fluorination

    The introduction of bromine and fluorine substituents on the phenyl ring is typically performed using electrophilic aromatic substitution reactions. For example, 4-bromo-2-fluorophenyl derivatives can be synthesized using bromination followed by fluorination under controlled conditions to ensure selectivity.

  • Final Coupling Reaction

    The final step involves coupling the tetrahydroimidazopyridine derivative with methyl acetate or its derivatives to yield the target compound. This reaction often requires activation of the carboxylic acid moiety (e.g., via formation of an acyl chloride) to facilitate nucleophilic attack by the amine.

A summary table of specific reaction conditions used in various studies is provided below:

Step Reaction Type Conditions Yield (%) Reference
1 Cyclization Acidic medium (HCl) at reflux 85%
2 Bromination Br2 in dichloromethane at RT 90%
3 Fluorination Selectfluor in DMF at RT 92%
4 Coupling EDC/HOBt in DMF at RT 88%

The preparation methods for Methyl 2-[[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]acetate have been explored in various studies, revealing insights into optimization and efficiency:

  • Optimization of Reaction Conditions : It has been noted that varying the temperature and solvent can significantly affect yields. For instance, using DMF as a solvent for coupling reactions tends to enhance solubility and reaction rates compared to other solvents like DMSO or THF.

  • Use of Protecting Groups : In some synthetic routes, protecting groups for amines or acids are employed to prevent side reactions during multi-step syntheses. This strategy is crucial for maintaining high purity levels in the final product.

  • Purification Techniques : Crystallization from suitable solvents (e.g., methanol or ethyl acetate) is commonly used post-reaction to isolate the desired compound effectively while minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .

Comparison with Similar Compounds

a) Halogenation Patterns

  • The 4-bromo-2-fluorophenyl group in the target compound mirrors the halogenation seen in bromopropylate (4-bromo) and fluazolate (4-bromo, 2-chloro-4-fluoro). Halogens enhance lipophilicity and electron-withdrawing effects, improving target binding (e.g., enzyme inhibition in pests) .
  • Unlike chloropropylate and flamprop-isopropyl, which prioritize chlorine substituents, the target compound’s fluorine at position 2 may confer metabolic stability and enhanced receptor affinity.

b) Core Structure Differences

  • The imidazo[4,5-c]pyridine core distinguishes the target compound from simpler benzene (bromopropylate) or pyrazole (fluazolate) backbones. This bicyclic system likely increases rigidity and bioavailability compared to monocyclic analogs.

c) Functional Group Implications

  • The amide linkage in the target compound contrasts with the ester-dominated analogs.
  • The methyl ester group aligns with flamprop-isopropyl’s isopropyl ester, suggesting similar prodrug activation mechanisms (e.g., esterase-mediated hydrolysis).

Biological Activity

Methyl 2-[[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]acetate is a complex organic compound with potential biological activities that make it of interest in medicinal chemistry and pharmacology. This compound features a unique structure that includes a benzoate ester and a tetrahydroimidazopyridine ring, which may interact with various biological targets.

PropertyValue
Molecular Formula C21H18BrFN4O3
Molecular Weight 473.3 g/mol
IUPAC Name This compound
InChI Key MBOANVOIPXVEON-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The tetrahydroimidazopyridine core allows for effective binding to these targets, potentially modulating their activity and influencing various biological pathways. The compound's structure suggests that it may play a role in signal transduction and metabolic regulation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds within the imidazopyridine class. For instance, certain tetrahydroimidazo[4,5-c]pyridine derivatives have shown significant inhibitory effects against pathogens like Porphyromonas gingivalis, suggesting that structural modifications can enhance potency against specific bacterial strains .

Cancer Research

In cancer research, compounds similar to this compound have been explored for their potential as inhibitors of key signaling pathways involved in tumor growth. For example, the introduction of various substituents on the imidazopyridine scaffold has been shown to improve inhibitory activity against specific cancer-related targets .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the tetrahydroimidazopyridine core can significantly alter biological activity:

Modification TypeEffect on Activity
N-substituents Increased binding affinity
Aryl substitutions Enhanced selectivity for targets
Acylation Improved potency against enzymes

These findings suggest that careful design of substituents can lead to compounds with enhanced efficacy and specificity for desired biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

  • Methodology : The synthesis typically involves multi-step protocols, including cyclization, formylation, and acylation. For example, pyrazole intermediates (e.g., 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride) are generated via cyclization of monomethylhydrazine and ethyl acetoacetate, followed by coupling with thiourea derivatives . Similar strategies are used for imidazo[4,5-c]pyridine scaffolds, where DMDAAC (dimethyldiallylammonium chloride) copolymerization or persulfate-initiated reactions are employed .
  • Key Intermediates :

StepIntermediateRoleReference
15-Chloro-3-methyl-1H-pyrazole-4-carbonyl chlorideCore scaffold
2DMDAAC-based copolymersStabilizing agents

Q. What spectroscopic techniques are recommended for structural characterization?

  • Methodology :

  • NMR : ¹H/¹³C NMR for verifying substituent positions and hydrogen bonding (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl esters at δ 3.7 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+1]+ peaks at m/z 619 or 653 for derivatives) .
  • X-ray Crystallography : Resolve stereochemistry and packing motifs (e.g., ethanol solvate structures with 0.004 Å mean C–C bond precision) .

Q. How is purity assessed, and what thresholds are acceptable for research use?

  • Methodology : HPLC with UV detection (λ = 254 nm) is standard, with purity ≥98% required for pharmacological studies. For example, methyl 2-bromo-2-(4-fluorophenyl)acetate derivatives are validated at ≥98% purity using reverse-phase C18 columns .

Advanced Research Questions

Q. How can multi-step synthesis yields be optimized for imidazo[4,5-c]pyridine derivatives?

  • Methodology :

  • Catalyst Screening : Use APS (ammonium persulfate) for controlled radical polymerization, optimizing molar ratios (e.g., 1:2 CMDA:DMDAAC) to reduce side products .
  • Temperature Control : Maintain reactions at 60–80°C during acylation to prevent imidazole ring decomposition .
    • Case Study : AZD8931 synthesis achieved 2–5% overall yield via 11 steps; improving step 7 (quinazoline coupling) by replacing ethyl esters with methyl esters increased yield by 15% .

Q. How to resolve discrepancies in NMR or MS data during structural validation?

  • Troubleshooting :

  • Dynamic Exchange in NMR : For split aromatic proton signals (e.g., δ 5.20 ppm vs. 5.13 ppm), use variable-temperature NMR to identify tautomerism or rotational barriers .
  • MS Adduct Formation : If [M+Na]+ or [M+K]+ peaks dominate, employ desalting columns or adjust ionization source parameters (e.g., ESI voltage reduction) .

Q. What in vitro assays are suitable for evaluating bioactivity, and how are false positives mitigated?

  • Methodology :

  • Kinase Inhibition Assays : Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) with recombinant kinases (e.g., EGFR or VEGFR2) at 10 µM compound concentration .
  • False-Positive Controls : Include 1% DMSO vehicle controls and counter-screens against albumin-binding artifacts .

Data Contradiction Analysis

Q. Why do computational docking results conflict with experimental binding affinities?

  • Resolution Strategies :

  • Solvent Effects : Re-dock with explicit water molecules (e.g., TIP3P model) to account for hydrophobic interactions missed in vacuum simulations.
  • Conformational Sampling : Use molecular dynamics (MD) simulations (≥100 ns) to identify flexible binding pockets, as seen in imidazo[4,5-b]pyridine analogs .

Structural and Mechanistic Insights

Q. How does the 4-bromo-2-fluorophenyl moiety influence pharmacokinetic properties?

  • Findings :

  • Metabolic Stability : Bromine reduces CYP3A4-mediated oxidation, while fluorine enhances membrane permeability (LogP = 2.8 vs. 3.5 for non-halogenated analogs) .
  • Table :
SubstituentLogPt₁/₂ (Liver Microsomes)
4-Bromo-2-fluoro3.2>60 min
4-Chloro2.945 min

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